molecular formula C24H25NO7S B14955318 S-benzyl-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-cysteine

S-benzyl-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-cysteine

Cat. No.: B14955318
M. Wt: 471.5 g/mol
InChI Key: GLTDDSMDJVRJQK-SFHVURJKSA-N
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Description

3-(BENZYLSULFANYL)-2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID is a complex organic compound that features a benzylsulfanyl group, a chromenyl moiety, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZYLSULFANYL)-2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID typically involves multiple steps:

    Formation of the Chromenyl Moiety: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group, often using a base such as sodium hydride.

    Acetamido Group Addition: The acetamido group is introduced via an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Final Coupling: The final step involves coupling the chromenyl moiety with the benzylsulfanyl and acetamido groups under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The chromenyl moiety can be reduced under hydrogenation conditions to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Sulfoxides and Sulfones: From oxidation of the benzylsulfanyl group.

    Dihydro Derivatives: From reduction of the chromenyl moiety.

    Substituted Acetamides: From nucleophilic substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: Its unique structure allows for the study of its interactions with biological macromolecules.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of this compound would depend on its specific target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(BENZYLSULFANYL)-2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID: Unique due to its specific combination of functional groups.

    3-(BENZYLSULFANYL)-2-[2-(5,7-DIMETHOXY-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID: Lacks the methyl group on the chromenyl moiety.

    3-(BENZYLSULFANYL)-2-[2-(4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID: Lacks the methoxy groups on the chromenyl moiety.

Uniqueness

The presence of both the benzylsulfanyl and chromenyl groups, along with the acetamido functionality, makes 3-(BENZYLSULFANYL)-2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID unique. This combination of functional groups may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C24H25NO7S

Molecular Weight

471.5 g/mol

IUPAC Name

(2R)-3-benzylsulfanyl-2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C24H25NO7S/c1-14-17(24(29)32-20-10-16(30-2)9-19(31-3)22(14)20)11-21(26)25-18(23(27)28)13-33-12-15-7-5-4-6-8-15/h4-10,18H,11-13H2,1-3H3,(H,25,26)(H,27,28)/t18-/m0/s1

InChI Key

GLTDDSMDJVRJQK-SFHVURJKSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)N[C@@H](CSCC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC(CSCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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